molecular formula C10H9BrN2O B1404782 2-acetyl-5-bromo-7-methyl-2H-indazole CAS No. 1427460-61-4

2-acetyl-5-bromo-7-methyl-2H-indazole

Cat. No.: B1404782
CAS No.: 1427460-61-4
M. Wt: 253.09 g/mol
InChI Key: IMCHIOYJPLRPQB-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromo-7-methyl-2H-indazole is a synthetically designed organic compound belonging to the indazole class of heterocycles. The indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its broad spectrum of pharmacological activities . This particular molecule features a bromo substituent at the 5-position and a methyl group at the 7-position on the benzofused ring, along with an acetyl group protecting the 2-nitrogen. The bromine atom serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making this compound a valuable building block for the synthesis of more complex derivatives . Indazole-based compounds have demonstrated significant importance in pharmaceutical research, with applications spanning anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents . Marketed drugs containing the indazole core, such as the anticancer agent Pazopanib and the antiemetic Granisetron, underscore the therapeutic relevance of this heterocycle . Researchers can utilize this compound as a key intermediate to develop novel compounds for screening against these and other biological targets. The acetyl group on the indazole nitrogen can enhance lipophilicity and membrane permeability, which are critical parameters in optimizing the pharmacokinetic properties of lead molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for proper handling and disposal information.

Properties

IUPAC Name

1-(5-bromo-7-methylindazol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6-3-9(11)4-8-5-13(7(2)14)12-10(6)8/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCHIOYJPLRPQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CN(N=C12)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-5-bromo-7-methyl-2H-indazole typically involves the following steps:

  • Bromination: The starting material, 2-methyl-2H-indazole, undergoes bromination at the 5-position using bromine in the presence of a suitable catalyst, such as iron(III) bromide.

  • Acetylation: The brominated product is then acetylated using acetic anhydride or acetyl chloride in the presence of a base, such as pyridine.

  • Purification: The final product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-5-bromo-7-methyl-2H-indazole can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromyl chloride to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols in the presence of a suitable solvent.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromyl chloride, and acetic acid.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and tetrahydrofuran.

  • Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide.

Major Products Formed:

  • Oxidation: Indazole-5-carboxylic acid derivatives.

  • Reduction: Reduced indazole derivatives.

  • Substitution: Substituted indazole derivatives with various functional groups.

Scientific Research Applications

Anticancer Potential

Research indicates that indazole derivatives, including 2-acetyl-5-bromo-7-methyl-2H-indazole, exhibit significant anticancer activities. For instance, various indazole compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . In one study, structural modifications of indazole derivatives led to enhanced binding affinities and inhibitory activities against CDK2/cyclin complexes, suggesting their potential as lead compounds in cancer therapy .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. Studies evaluating a range of indazole derivatives revealed that certain analogues exhibited potent activity against various protozoa such as Giardia intestinalis and Entamoeba histolytica, outperforming traditional treatments like metronidazole . Additionally, some derivatives showed effectiveness against fungal strains like Candida albicans and Candida glabrata, indicating a broad spectrum of antimicrobial action .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. In vitro assays indicated that certain derivatives could inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. This suggests that the compound may offer therapeutic benefits in managing inflammation-related conditions .

Case Study 1: Inhibition of CDK2

In a high-throughput screening study, various indazole derivatives were tested for their ability to inhibit CDK2/cyclin complexes. The most promising analogues displayed significantly improved binding affinities compared to standard inhibitors, indicating their potential as therapeutic agents in cancer treatment .

Case Study 2: Antimicrobial Efficacy Against Protozoa

A series of synthesized indazole derivatives were evaluated for their antiprotozoal activity against G. intestinalis and E. histolytica. The results indicated that certain compounds not only inhibited protozoan growth effectively but also exhibited low cytotoxicity towards human cell lines, suggesting a favorable safety profile for further development .

Mechanism of Action

The mechanism by which 2-acetyl-5-bromo-7-methyl-2H-indazole exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest structural analogs include other brominated indazole derivatives, such as 5-bromo-2-ethyl-2H-indazole (compound 3g, described in ). Below is a comparative analysis:

Property 2-Acetyl-5-Bromo-7-Methyl-2H-Indazole 5-Bromo-2-Ethyl-2H-Indazole (3g)
Substituents Acetyl (position 2), Br (5), Me (7) Ethyl (position 2), Br (5)
Molecular Formula C₁₀H₁₀BrN₂O C₉H₁₀BrN₂
Molecular Weight 281.11 g/mol (calculated) 225.10 g/mol (observed: 225.0027)
Synthetic Route Likely involves alkylation/acylation Alkylation of 5-bromo-1H-indazole with ethyl bromide
NMR Shifts (¹H) N/A (no data available) δ 1.62 (CH₃), 4.45 (CH₂), 7.32–7.85 (ArH)
Applications Potential intermediate for drug discovery Reported in alkylation studies

Key Observations:

Substituent Effects: The acetyl group in the target compound introduces a polar carbonyl moiety, which may improve solubility in polar solvents compared to the ethyl group in 3g. However, steric hindrance from the acetyl group could reduce reactivity in certain reactions.

Synthetic Challenges :

  • Compound 3g was synthesized with a 31% yield via alkylation, but the introduction of an acetyl group (as in the target compound) might require additional steps, such as acylation or protection/deprotection strategies.

Spectroscopic Differences :

  • While 3g’s ¹H-NMR shows distinct ethyl group signals (δ 1.62 and 4.45) , the target compound’s acetyl group would likely produce a singlet near δ 2.1–2.3 (for the methyl protons) and a carbonyl carbon signal near δ 200–210 in ¹³C-NMR.

Research Implications

  • Pharmacological Potential: Brominated indazoles are explored as kinase inhibitors or antimicrobial agents. The acetyl group in the target compound could serve as a handle for prodrug strategies or targeted delivery.
  • Materials Science : Bromine’s heavy atom effect makes such compounds candidates for X-ray crystallography studies, though steric effects from the methyl group might complicate crystallization.

Biological Activity

2-Acetyl-5-bromo-7-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory therapies.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study on related indazole derivatives demonstrated that certain compounds showed potent antiprotozoal effects against pathogens like Giardia intestinalis and Entamoeba histolytica, outperforming the reference drug metronidazole in efficacy. For instance, one derivative was reported to be 12.8 times more active than metronidazole against G. intestinalis .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that various indazole derivatives, including those related to this compound, possess antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colorectal cancer). The half-maximal inhibitory concentrations (IC50) for these compounds ranged significantly, indicating varying levels of potency .

CompoundCell LineIC50 (µM)
Compound 1MCF-74.07
Compound 2HT-293.74
Compound 3MCF-75.09
Compound 4HT-295.22

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Some derivatives were found to inhibit cyclooxygenase-2 (COX-2) activity in vitro, suggesting a mechanism similar to that of established anti-inflammatory drugs like rofecoxib .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. This interaction may involve binding to enzymes or receptors, thereby modulating various biochemical pathways. For example, the inhibition of COX-2 can lead to decreased production of pro-inflammatory mediators .

Case Study: Antiprotozoal Activity

A systematic evaluation was conducted on a series of indazole derivatives, including those related to this compound. The study involved testing these compounds against several protozoan pathogens:

  • Pathogen: Giardia intestinalis
    • Active Compound: Indazole derivative X
    • Activity: 12.8 times more potent than metronidazole.
  • Pathogen: Entamoeba histolytica
    • Active Compound: Indazole derivative Y
    • Activity: Significant growth inhibition observed.
  • Pathogen: Trichomonas vaginalis
    • Active Compound: Indazole derivative Z
    • Activity: Enhanced efficacy compared to standard treatments.

These findings highlight the potential of indazole derivatives as promising candidates for developing new antiprotozoal agents .

Case Study: Anticancer Activity

In another study focusing on anticancer properties, several indazole derivatives were synthesized and tested against MCF-7 and HT-29 cell lines. The results indicated that:

  • Compound A exhibited an IC50 of 4.07 µM against MCF-7 cells.
  • Compound B showed an IC50 of 3.74 µM against HT-29 cells.

These results underscore the effectiveness of these compounds in inhibiting cancer cell proliferation and suggest further exploration into their mechanisms of action and potential clinical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-acetyl-5-bromo-7-methyl-2H-indazole
Reactant of Route 2
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2-acetyl-5-bromo-7-methyl-2H-indazole

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